molecular formula C18H20N2O2 B5525834 2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole

2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole

Cat. No.: B5525834
M. Wt: 296.4 g/mol
InChI Key: XJIHRZYEJQVULZ-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules. The presence of the methoxyphenoxy group adds to its chemical versatility, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The methoxyphenoxy group is then introduced through a nucleophilic substitution reaction, where a suitable methoxyphenol derivative reacts with the benzimidazole intermediate .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the methoxyphenoxy group efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole compounds, and various substituted benzimidazole derivatives .

Scientific Research Applications

2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole involves its interaction with specific molecular targets. The benzimidazole core can interact with various enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenoxy)methyl]phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-[(4-Methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole stands out due to its unique combination of the benzimidazole core and the methoxyphenoxy group. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(2)20-17-7-5-4-6-16(17)19-18(20)12-22-15-10-8-14(21-3)9-11-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIHRZYEJQVULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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